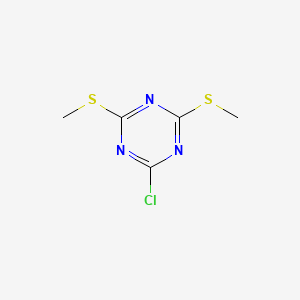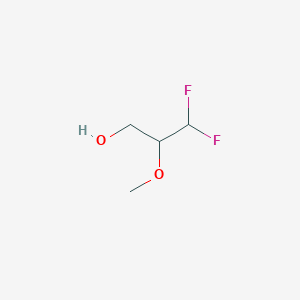
2-Methylpyridine-3,5-diolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyridine-3,5-diolhydrochloride can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .
Industrial Production Methods
Industrial production of this compound often involves the use of zeolite catalysts. Pyridine and substituted pyridines are important intermediates for the synthesis of pharmaceuticals, herbicides, metal corrosion inhibitors, rubber vulcanization accelerators, and conventional ligands for the chemical assembly of coordination compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpyridine-3,5-diolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the methyl group, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce various methylated pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Methylpyridine-3,5-diolhydrochloride has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of 2-methylpyridine-3,5-diolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its chemical structure and the nature of the target . For example, it may inhibit the activity of certain kinases by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
2-Methylpyridine-3,5-diolhydrochloride can be compared with other similar compounds, such as 2-methylpyridine (2-picoline), 3-methylpyridine (3-picoline), and 4-methylpyridine (4-picoline). These compounds share a common pyridine ring structure but differ in the position of the methyl group . The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and reactivity.
List of Similar Compounds
- 2-Methylpyridine (2-picoline)
- 3-Methylpyridine (3-picoline)
- 4-Methylpyridine (4-picoline)
These compounds are used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Propiedades
Fórmula molecular |
C6H8ClNO2 |
|---|---|
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
2-methylpyridine-3,5-diol;hydrochloride |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-6(9)2-5(8)3-7-4;/h2-3,8-9H,1H3;1H |
Clave InChI |
FCLHUJMBYNQJEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)
![2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)







